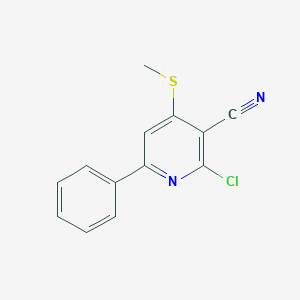
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- is a complex organic compound belonging to the pyridine family. This compound is characterized by the presence of a pyridine ring substituted with a cyano group, a chlorine atom, a methylthio group, and a phenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- typically involves multi-step organic reactions. One common method includes the chlorination of 3-pyridinecarbonitrile followed by the introduction of the methylthio and phenyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and sulfoxides, which can be further utilized in different chemical syntheses.
Scientific Research Applications
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-pyridinecarbonitrile
- 2-Chloro-3-pyridinecarbonitrile
- 4-Pyridinecarbonitrile
- 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
Uniqueness
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
91272-04-7 |
|---|---|
Molecular Formula |
C13H9ClN2S |
Molecular Weight |
260.74 g/mol |
IUPAC Name |
2-chloro-4-methylsulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2S/c1-17-12-7-11(9-5-3-2-4-6-9)16-13(14)10(12)8-15/h2-7H,1H3 |
InChI Key |
LHYLFUNWNYUKHB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC(=C1C#N)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)






![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)


![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)


